(4-((4-Ethylphenyl)sulfonyl)quinolin-3-yl)(p-tolyl)methanone
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Overview
Description
(4-((4-Ethylphenyl)sulfonyl)quinolin-3-yl)(p-tolyl)methanone is a complex organic compound that features a quinoline core substituted with sulfonyl and methanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Ethylphenyl)sulfonyl)quinolin-3-yl)(p-tolyl)methanone typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4-((4-Ethylphenyl)sulfonyl)quinolin-3-yl)(p-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (for electrophilic substitution) and organometallic compounds (for nucleophilic substitution).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction might yield simpler hydrocarbon derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-((4-Ethylphenyl)sulfonyl)quinolin-3-yl)(p-tolyl)methanone is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. Quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory activities . Research is ongoing to explore the specific biological activities of this compound.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for applications requiring stability and reactivity.
Mechanism of Action
The mechanism of action of (4-((4-Ethylphenyl)sulfonyl)quinolin-3-yl)(p-tolyl)methanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a nitrogen-containing heterocycle.
Sulfonylquinolines: Compounds with similar sulfonyl and quinoline groups.
Methanone derivatives: Compounds with similar methanone groups.
Uniqueness
(4-((4-Ethylphenyl)sulfonyl)quinolin-3-yl)(p-tolyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
[4-(4-ethylphenyl)sulfonylquinolin-3-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3S/c1-3-18-10-14-20(15-11-18)30(28,29)25-21-6-4-5-7-23(21)26-16-22(25)24(27)19-12-8-17(2)9-13-19/h4-16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDSOSADGSRBDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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